molecular formula C19H23NO B8674677 Piperidine, 1-methyl-4-phenoxy-4-(phenylmethyl)- CAS No. 78104-16-2

Piperidine, 1-methyl-4-phenoxy-4-(phenylmethyl)-

Cat. No. B8674677
CAS RN: 78104-16-2
M. Wt: 281.4 g/mol
InChI Key: PGWLLLFCIFTDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04333942

Procedure details

[as the hydrochloride of m.p. 197° to 198° C. (from ethanol)] from 4-(4-aminophenoxy)-4-benzyl-1-methylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:23]=[CH:22][C:6]([O:7][C:8]2([CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:5][CH:4]=1>C(O)C>[CH2:15]([C:8]1([O:7][C:6]2[CH:22]=[CH:23][CH:3]=[CH:4][CH:5]=2)[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(OC2(CCN(CC2)C)CC2=CC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1(CCN(CC1)C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.